molecular formula C18H17ClF3NO3 B3539013 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-diethoxybenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-diethoxybenzamide

Cat. No. B3539013
M. Wt: 387.8 g/mol
InChI Key: VIRRBFRVNAJWLO-UHFFFAOYSA-N
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Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-diethoxybenzamide” is a chemical compound that has been studied for its potential applications in various fields . It is known to activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This makes it useful for altering chromatin acetylation directly .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H3ClF3NO . It belongs to the class of organic compounds known as diarylethers, which are organic compounds containing the dialkyl ether functional group .


Chemical Reactions Analysis

The chemical reactions involving “N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-diethoxybenzamide” are complex and depend on the specific conditions and reactants used . More research is needed to fully understand these reactions.

Mechanism of Action

The compound is known to activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This suggests that it may play a role in the regulation of gene expression through the modification of chromatin structure.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3NO3/c1-3-25-15-8-5-11(9-16(15)26-4-2)17(24)23-12-6-7-14(19)13(10-12)18(20,21)22/h5-10H,3-4H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRRBFRVNAJWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-diethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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